molecular formula C26H21BrN2O4 B8112899 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B8112899
M. Wt: 505.4 g/mol
InChI Key: RCVGIVXSKPLQFK-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a 7-bromo-substituted indole moiety. This compound belongs to a class of synthetic intermediates widely utilized in peptide synthesis and medicinal chemistry due to the Fmoc group’s orthogonal protection strategy, which enables selective deprotection under mild basic conditions . The 7-bromoindole substituent introduces unique steric and electronic properties, making it valuable for constructing bioactive peptides or small molecules targeting indole-binding proteins, such as kinases or GPCRs . Its synthesis typically involves reductive amination or coupling reactions using Fmoc-protected precursors and halogenated indole derivatives .

Properties

IUPAC Name

(2S)-3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVGIVXSKPLQFK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety, which are known to enhance biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C22H22BrN2O4C_{22}H_{22}BrN_{2}O_{4}, with a molecular weight of approximately 426.5 g/mol. The presence of the bromine atom in the indole ring contributes to its biological activity by potentially influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during synthesis and enhances solubility, while the indole structure is known for its role in various biological processes, including modulation of signaling pathways.

Biological Activities

The compound has shown promise in several areas:

1. Anticancer Activity
Research indicates that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

2. Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial activities. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of indole derivatives, including those structurally related to this compound:

StudyBiological ActivityFindings
Danne et al. (2018)AnticancerReported IC50 values indicating significant inhibition of cancer cell proliferation at low concentrations .
Ramesh et al. (2020)AntimicrobialIdentified a 74% inhibition rate against certain bacterial strains at 30 μM concentration .
Gupta et al. (2021)Enzyme InhibitionDemonstrated effective inhibition of key metabolic enzymes, suggesting potential for treating metabolic disorders .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The 7-bromo derivative’s higher molecular weight (505.36 vs. 460.91 for 7-Cl) correlates with reduced aqueous solubility, necessitating DMF or DMSO as solvents .
  • Stability : Fluorinated analogs (e.g., 6-F) exhibit superior oxidative stability compared to brominated or chlorinated derivatives due to C-F bond strength .

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